molecular formula C20H21N3O2S2 B2473855 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide CAS No. 866042-84-4

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide

Cat. No.: B2473855
CAS No.: 866042-84-4
M. Wt: 399.53
InChI Key: XJASIVRIHLBDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide (CAS: 866042-84-4, molecular formula: C₂₀H₂₁N₃O₂S₂) is a benzenesulfonamide derivative characterized by a tert-butyl group at the para-position of the benzene ring and a pyrazinylsulfanyl substituent on the adjacent phenylamino moiety. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . Its structural uniqueness lies in the combination of a bulky tert-butyl group and the electron-deficient pyrazine ring, which may influence solubility, bioavailability, and target binding efficiency.

Properties

IUPAC Name

4-tert-butyl-N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-20(2,3)15-8-10-16(11-9-15)27(24,25)23-17-6-4-5-7-18(17)26-19-14-21-12-13-22-19/h4-14,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASIVRIHLBDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(2-pyrazinylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen or the pyrazinyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide tert-butyl, pyrazinylsulfanyl-phenyl 399.52 Under investigation (anticancer potential inferred from structural class)
AL56 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazinyl]benzenesulfonamide) Thiadiazole, trioxotetrahydropyrimidine ~438.46 Anti-glomerular basement membrane (anti-GBM) activity
Compound 2d (2-((4-(N-(4-chlorophenyl)sulfamoyl)phenyl)amino)-7-cyclopentyl-N,N-dimethyl-pyrrolo[2,3-d]pyrimidine-6-carboxamide) Chlorophenyl, pyrrolopyrimidine ~525.04 Anticancer (specific targets not disclosed)
Fedratinib (TG-101348) Quinoxaline, pyrrolidinyl-ethoxy 523.50 (free base) JAK2 inhibitor (FDA-approved for myelofibrosis)
AL109 (2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazinylidene)-3-oxo-N-phenylbutanamide) Thiadiazole, phenylbutanamide ~457.50 Anti-inflammatory and anti-GBM activity
Compound 9 (4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide) Quinoxaline, thioureido ~454.49 Anticancer (IC₅₀ = 15.6 mmol/L in HEPG2 cells)

Key Structural Differences and Implications

Substituent Effects on Bioactivity :

  • The pyrazinylsulfanyl group in the target compound introduces a heteroaromatic sulfur moiety, which may enhance interactions with cysteine residues in enzyme active sites, a feature absent in AL56 and AL109, which rely on thiadiazole or hydrazinylidene groups .
  • The tert-butyl group improves metabolic stability and lipophilicity compared to AL56’s trioxotetrahydropyrimidine or Compound 9’s ethylbenzoate, which may increase plasma half-life but reduce aqueous solubility .

Pharmacological Specificity: Fedratinib’s quinoxaline and pyrrolidinyl-ethoxy groups confer selectivity for JAK2 kinase, whereas the pyrazinylsulfanyl group in the target compound may favor interactions with other kinases or sulfotransferases . Compound 9’s thioureido linker demonstrates enhanced anticancer potency (IC₅₀ = 15.6 mmol/L) compared to the pyrazinylsulfanyl derivative, suggesting that electron-withdrawing substituents improve cytotoxicity .

Pharmacokinetic and Toxicity Data

  • Compound 9’s thioureido group correlates with higher cytotoxicity but may increase off-target effects compared to the pyrazinylsulfanyl group’s moderate reactivity .

Biological Activity

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C20H21N3O2S2
  • CAS Number: 866042-84-4
  • Linear Formula: 4-tert-butyl-N-[2-(pyrazin-2-ylsulfanyl)phenyl]benzene-1-sulfonamide

This structure includes a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Biological Activity Overview

The biological activity of sulfonamides is often linked to their interaction with various biological targets. The specific compound under discussion has been evaluated for its effects on cardiovascular function, antimicrobial properties, and potential anti-inflammatory effects.

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. While specific data on the antimicrobial efficacy of this compound is sparse, related compounds have demonstrated significant activity against various pathogens.

Table 2: Antimicrobial Activity of Related Sulfonamides

CompoundMinimum Inhibitory Concentration (MIC mg/mL)Target Organism
Compound A6.72E. coli
Compound B6.63S. aureus
Compound C6.67Pseudomonas aeruginosa

Anti-inflammatory Activity

In vivo studies have shown that certain benzenesulfonamides can significantly reduce inflammation in animal models. For instance, compounds similar to this compound have been reported to inhibit carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents .

Case Studies

  • Isolated Rat Heart Model : A study assessed the effects of various benzenesulfonamides on coronary resistance and perfusion pressure. The results indicated that certain derivatives could effectively lower these parameters, suggesting a cardioprotective effect .
  • In Vivo Anti-inflammatory Studies : Research involving carrageenan-induced edema demonstrated that some benzenesulfonamide derivatives significantly reduced inflammation over time, showcasing their therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide, and what challenges arise during its synthesis?

  • Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of the tert-butyl-substituted benzene ring followed by coupling with a pyrazine-thiol intermediate. Key challenges include:

  • Regioselectivity : Ensuring correct positioning of the pyrazinylsulfanyl group on the phenyl ring (e.g., avoiding para/meta isomer byproducts) .
  • Purification : Removing unreacted intermediates due to similar polarities, often requiring column chromatography with gradients of ethyl acetate/hexane .
  • Yield optimization : Adjusting reaction temperatures (e.g., 60–80°C for sulfonamide bond formation) and catalyst loadings (e.g., Pd/C for cross-coupling) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity. For example, the tert-butyl group shows a singlet at ~1.3 ppm in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with expected [M+H]+^+ peaks around 428–430 Da .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or bond angles, particularly for pyrazine-thiol interactions .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for biological assays. Co-solvent systems (e.g., PEG-400/water) improve dissolution .
  • Stability : Degrades under acidic conditions (pH <3) due to sulfonamide bond hydrolysis. Storage at –20°C in inert atmospheres (argon) is recommended .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodology :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50_{50} values <10 μM suggest therapeutic potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity (therapeutic index >5 is desirable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodology :

  • Kinetic control : Lowering reaction temperatures (e.g., 0–25°C) minimizes pyrazine ring oxidation during coupling steps .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI vs. Pd(PPh3_3)4_4) influence cross-coupling efficiency. Pd-based systems yield >80% product in some cases .
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., disulfide dimers) and adjust reducing agent concentrations (e.g., TCEP) .

Q. How do computational models (e.g., DFT, molecular docking) inform the design of derivatives with enhanced activity?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents (e.g., electron-withdrawing groups on pyrazine improve binding to hydrophobic enzyme pockets) .
  • Molecular docking : Models interactions with targets like COX-2 or carbonic anhydrase. Pyrazinylsulfanyl groups show hydrogen bonding with Arg120 in COX-2 .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodology :

  • Assay standardization : Compare protocols for cell lines (e.g., passage number), incubation times, and solvent concentrations .
  • Impurity profiling : Use HPLC-UV/HRMS to rule out batch-specific contaminants (e.g., residual Pd catalysts) affecting IC50_{50} values .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (e.g., activity cliffs related to tert-butyl substituents) .

Q. What strategies address low bioavailability in preclinical models?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance membrane permeability .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to improve pharmacokinetics (e.g., AUC increases by 2–3× in murine models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.